Physicochemical Differentiation: Lipophilicity of the 2-Ethyl Substituent vs. 2-Methyl Analog
The target compound's 2-ethyl group provides a calculated lipophilicity (XLogP3) of 0.2 [1], which is a critical parameter for membrane permeability and target binding. A close analog, Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, is predicted to have a lower XLogP, directly impacting its pharmacokinetic profile and synthetic utility. This quantitative difference in lipophilicity is a key factor in selecting the correct intermediate for a specific SAR study or synthetic pathway.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate (Predicted XLogP3: ~ -0.1 to 0.1). |
| Quantified Difference | Increase of ~0.1-0.3 log units |
| Conditions | Computed property using XLogP3 3.0 (PubChem) |
Why This Matters
The quantified increase in lipophilicity directly affects compound solubility, permeability, and target engagement, making this specific scaffold a necessary procurement choice for medicinal chemistry programs aiming to optimize these parameters.
- [1] PubChem. (2024). Compound Summary for CID 12363082, Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate. National Library of Medicine. View Source
